![molecular formula C19H18N2O3S B2906785 (Z)-methyl 2-(2-(benzoylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1322222-22-9](/img/structure/B2906785.png)

(Z)-methyl 2-(2-(benzoylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

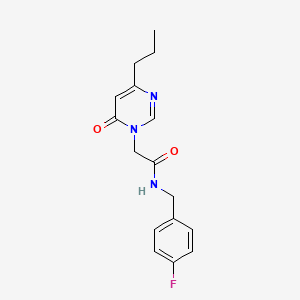

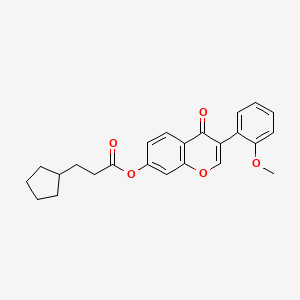

(Z)-methyl 2-(2-(benzoylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition and Potential Cosmetic Applications

Tyrosinase inhibitors: are crucial in the cosmetic industry for their role in preventing melanin accumulation, which can lead to pigmentation disorders. The compound has been studied for its effectiveness as a novel tyrosinase inhibitor . It shows promise in preventing and treating pigmentation disorders without the cytotoxicity associated with other inhibitors . This application is significant for developing safer and more effective skin lightening products.

Anti-Melanogenic Effects

Further research into the anti-melanogenic properties of benzothiazole derivatives, including the compound of interest, has revealed their potential to reduce melanin production. This is particularly relevant for treatments aimed at conditions like melasma or age spots . The compound’s ability to inhibit melanogenesis could lead to new therapies that manage hyperpigmentation more effectively.

Reactive Oxygen Species (ROS) Scavenging

The compound has demonstrated ROS scavenging activities , which are important for protecting the skin from oxidative stress. Oxidative stress can lead to various skin issues, including premature aging and inflammation. Therefore, this compound could be incorporated into skincare products aimed at anti-aging and anti-inflammatory treatments .

Antioxidant Properties

Due to its ROS scavenging abilities, the compound also exhibits antioxidant properties . Antioxidants are valuable in pharmaceuticals and nutraceuticals for their role in neutralizing free radicals and preventing cellular damage . This application could extend to health supplements and medications designed to bolster the body’s defense against oxidative stress.

Design of Novel Derivatives for Enhanced Efficacy

Research has been conducted on designing novel derivatives based on the structural features of potent tyrosinase inhibitors. These studies aim to enhance the efficacy and selectivity of the compound for tyrosinase inhibition, which could lead to the development of more potent inhibitors with fewer side effects .

Molecular Docking Studies for Mechanistic Insights

Molecular docking studies have been utilized to understand the interaction between the compound and tyrosinase at a molecular level. These insights are valuable for the rational design of inhibitors and can help predict the efficacy of new compounds before they are synthesized and tested in vitro .

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be definitively identified. Similar compounds such as 2-aminobenzothiazoles have been reported to exhibit potent pharmacological activities

Mode of Action

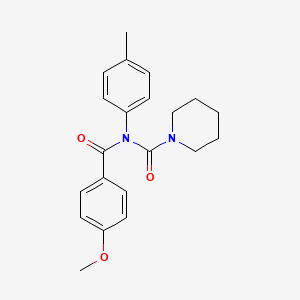

It is known that the compound can form corresponding imines when reacted with 3-formylchromones and 2-aminobenzothiazoles . This suggests that the compound may interact with its targets through the formation of imines, which are a type of double bond between a carbon and a nitrogen atom. The formation of these imines could result in changes to the target molecules, potentially altering their function.

Biochemical Pathways

It is known that the compound can form imines with 3-formylchromones and 2-aminobenzothiazoles This suggests that the compound may affect pathways involving these molecules

Pharmacokinetics

It is known that the pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect

Result of Action

It is known that the compound can form imines with 3-formylchromones and 2-aminobenzothiazoles This suggests that the compound may alter the function of these molecules at a molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as moisture, oxygen, carbon dioxide, temperature, pH, light, osmotic effect, and mechanical and sonic stress can all affect the growth and activity of bacteria Therefore, these factors could potentially influence the action of this compound

Eigenschaften

IUPAC Name |

methyl 2-(2-benzoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-12-9-13(2)17-15(10-12)21(11-16(22)24-3)19(25-17)20-18(23)14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBKEEQMLKBBDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2906702.png)

![3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2906705.png)

![Ethyl 4-((2-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906706.png)

![2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2906713.png)

![3,5-dimethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2906714.png)

![7-[(2-chlorobenzyl)amino]-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2906715.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906718.png)